(3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a sulfonamide group, and a hydrochloride salt. The chiral center at the 3-position of the pyrrolidine ring imparts specific stereochemical properties, making it an important molecule for enantioselective synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrrolidine derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.
Methylation: The nitrogen atom of the pyrrolidine ring is methylated using a methylating agent like methyl iodide.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the chiral center allows for selective binding to enzymes and receptors. This selective binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Methylpyrrolidine hydrochloride: Similar structure but lacks the sulfonamide group.
Pyrrolidine-3-sulfonamide: Similar structure but lacks the chiral center and methyl group.
Uniqueness
(3R)-N-methylpyrrolidine-3-sulfonamide hydrochloride is unique due to its combination of a chiral center, a sulfonamide group, and a methylated nitrogen atom. This combination imparts specific stereochemical and chemical properties, making it valuable for various applications.
Properties
CAS No. |
2901043-21-6 |
---|---|
Molecular Formula |
C5H13ClN2O2S |
Molecular Weight |
200.69 g/mol |
IUPAC Name |
(3R)-N-methylpyrrolidine-3-sulfonamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-6-10(8,9)5-2-3-7-4-5;/h5-7H,2-4H2,1H3;1H/t5-;/m1./s1 |
InChI Key |
CRGGNLRXPUGCNI-NUBCRITNSA-N |
Isomeric SMILES |
CNS(=O)(=O)[C@@H]1CCNC1.Cl |
Canonical SMILES |
CNS(=O)(=O)C1CCNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.